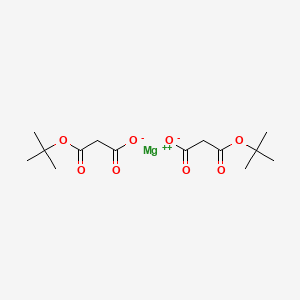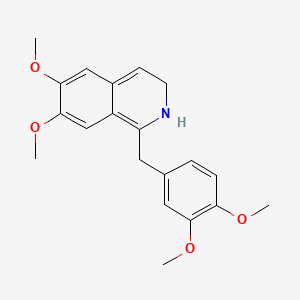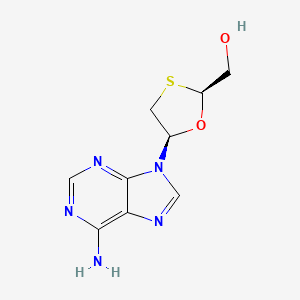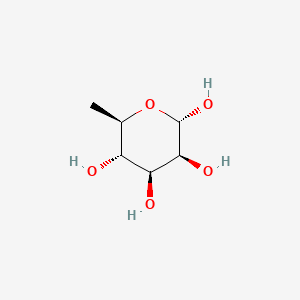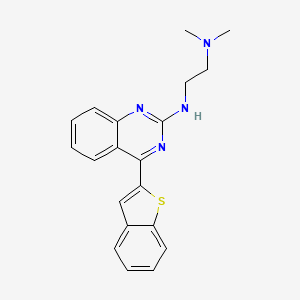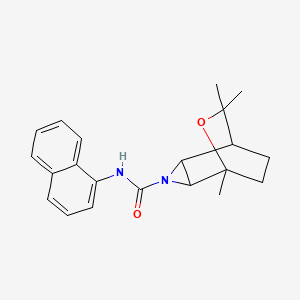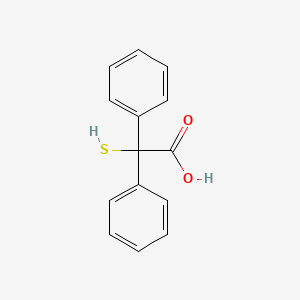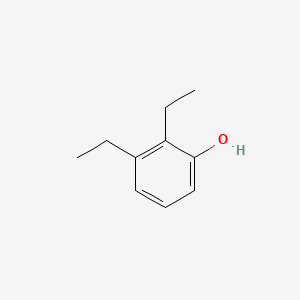
2,3-Diethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diethylphenol is an organic compound with the molecular formula C10H14O. It is a type of phenol where two ethyl groups are substituted at the 2nd and 3rd positions of the benzene ring. This compound is known for its aromatic properties and is used in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3-Diethylphenol can be synthesized through several methods. One common approach involves the alkylation of phenol with ethyl halides in the presence of a base. Another method includes the Friedel-Crafts alkylation of benzene with ethyl chloride, followed by hydroxylation.
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic processes that ensure high yield and purity. The use of catalysts such as aluminum chloride in the Friedel-Crafts alkylation is common. The reaction conditions typically involve controlled temperatures and pressures to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Diethylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups into the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Ethyl-substituted cyclohexanols.
Substitution: Halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
2,3-Diethylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Studies have explored its potential as an antimicrobial agent.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the production of resins, plastics, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3-Diethylphenol involves its interaction with various molecular targets. As a phenolic compound, it can form hydrogen bonds and interact with enzymes and proteins. Its effects are mediated through pathways involving oxidative stress and enzyme inhibition.
Comparaison Avec Des Composés Similaires
- 2,5-Diethylphenol
- 3,5-Diethylphenol
- 2,3-Dimethylphenol
Comparison: 2,3-Diethylphenol is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to 2,5-Diethylphenol and 3,5-Diethylphenol, it has different steric and electronic effects, leading to variations in its reactivity and applications. 2,3-Dimethylphenol, on the other hand, has methyl groups instead of ethyl groups, which affects its boiling point, solubility, and other physical properties.
Propriétés
Numéro CAS |
66142-71-0 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
2,3-diethylphenol |
InChI |
InChI=1S/C10H14O/c1-3-8-6-5-7-10(11)9(8)4-2/h5-7,11H,3-4H2,1-2H3 |
Clé InChI |
RLEWTHFVGOXXTN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


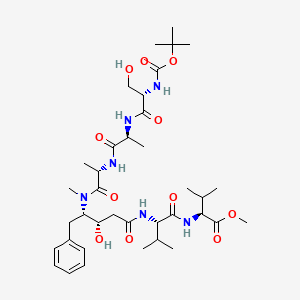
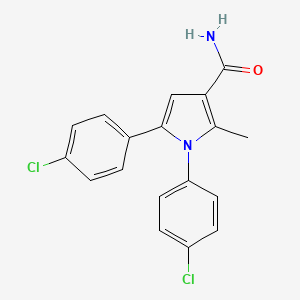
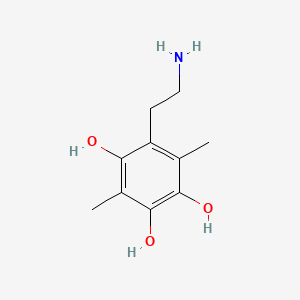
![1H-Naphtho[1,2-d]triazole-6-sulfonic acid](/img/structure/B15195985.png)
